
4-(Difluoromethyl)-1,3-thiazole-5-carboxylic acid
概要
説明
Difluoromethylated compounds are a significant class of chemicals due to their biological activities . They are often used as intermediates in the synthesis of various pharmaceuticals .
Synthesis Analysis
The synthesis of difluoromethylated compounds has seen significant advances in recent years . For instance, the synthesis of 3-(Difluoromethyl)-1-methyl-1H-pyrazol-4-carboxylic acid involves the treatment of the ethyl ester of difluoroacetoacetic acid with triethyl orthoformate in the presence of acetic anhydride, followed by reaction with methyl hydrazine .Molecular Structure Analysis
The molecular structure of difluoromethylated compounds can be analyzed using various techniques such as X-ray diffraction and DFT calculations .Chemical Reactions Analysis
Difluoromethylation reactions often involve the formation of X–CF2H bonds, where X can be C (sp), C (sp2), C (sp3), O, N, or S .Physical and Chemical Properties Analysis
The physical and chemical properties of difluoromethylated compounds can vary widely depending on their specific structures. These properties can be analyzed using various techniques and tools .科学的研究の応用
Synthesis of Heterocyclic γ-Amino Acids
4-Amino(methyl)-1,3-thiazole-5-carboxylic acids (ATCs), related to 4-(Difluoromethyl)-1,3-thiazole-5-carboxylic acid, are a new class of constrained heterocyclic γ-amino acids. They are valuable in mimicking secondary structures of proteins, including helices, β-sheets, turns, and β-hairpins. A chemical route to orthogonally protected ATCs has been reported, showcasing versatility in introducing a wide variety of lateral chains on the γ-carbon atom or thiazole core of γ-amino acids (Mathieu et al., 2015).
Biological Activities of Thiazole Derivatives
A series of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives, structurally similar to this compound, were designed and synthesized. These compounds exhibited significant fungicidal and antivirus activities, demonstrating potential in fungi and virus control (Fengyun et al., 2015).
Green Synthesis of Thiazole Derivatives
The synthesis of 4-thiazolidinone-5-carboxylic acid and its derivatives, similar in structure to this compound, have been explored using green chemistry protocols. This approach emphasizes cost-effective, environmentally benign procedures, short reaction times, and easy work-up processes (Shaikh et al., 2022).
Application in Drug Discovery
Thiazole compounds, including those structurally related to this compound, have been synthesized for potential use in drug discovery programs. Novel synthesis strategies have been developed to introduce functional groups, such as bromodifluoromethyl, at specific positions in the thiazole ring, showing promise for future pharmacological applications (Colella et al., 2018).
作用機序
Target of Action
The primary target of 4-(Difluoromethyl)-1,3-thiazole-5-carboxylic acid is Succinate Dehydrogenase (SDH) . SDH is an important membrane complex in the tricarboxylic acid cycle, providing energy for the growth of pathogenic bacteria .
Mode of Action
This compound acts as a Succinate Dehydrogenase Inhibitor (SDHI) . It interferes with the effects of the tricarboxylic acid cycle by occupying its site of action at succinate dehydrogenase, leading to the death of the pathogen . This unique mode of action means it has no cross-resistance with other classes of fungicides .
Biochemical Pathways
The compound affects the tricarboxylic acid cycle by inhibiting the action of succinate dehydrogenase . This disruption of the cycle prevents the pathogen from producing the energy it needs to grow and survive .
Pharmacokinetics
Similar compounds with a difluoromethyl group have been noted for their enhanced lipophilicity and metabolic stability , which could potentially impact the bioavailability of this compound.
Result of Action
The result of the action of this compound is the inhibition of pathogenic growth . By inhibiting succinate dehydrogenase, the compound disrupts the energy production of the pathogen, leading to its death .
Action Environment
It’s worth noting that the effectiveness of similar compounds can be influenced by various factors, including the presence of other substances, temperature, ph, and the specific characteristics of the target organism .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
4-(Difluoromethyl)-1,3-thiazole-5-carboxylic acid plays a pivotal role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in oxidative stress pathways, such as catalase and superoxide dismutase . These interactions enhance the antioxidant capacity of cells, protecting them from oxidative damage. Additionally, this compound can bind to specific proteins, altering their conformation and activity, which can have downstream effects on cellular processes .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to activate the Nrf2 signaling pathway, leading to the upregulation of antioxidant genes . This activation helps in mitigating oxidative stress and promoting cell survival. Furthermore, this compound affects cellular metabolism by enhancing the activity of metabolic enzymes, thereby increasing the production of ATP and improving cellular energy status .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as enzymes and receptors, influencing their activity. For instance, it has been shown to inhibit the activity of certain kinases, leading to the modulation of signaling pathways involved in cell growth and differentiation . Additionally, this compound can induce changes in gene expression by interacting with transcription factors, thereby altering the transcriptional landscape of cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that continuous exposure to this compound can lead to sustained activation of antioxidant pathways and improved cellular function . It is essential to monitor the concentration and exposure duration to avoid potential adverse effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low to moderate doses, this compound has been shown to exert beneficial effects, such as enhanced antioxidant capacity and improved metabolic function . At high doses, it can lead to toxic effects, including oxidative stress and cellular damage . Therefore, it is crucial to determine the optimal dosage range to maximize the therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of various substrates . This compound can also affect metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels . Understanding these interactions is essential for elucidating the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes, accumulating in specific cellular compartments. Additionally, it can bind to plasma proteins, influencing its distribution and bioavailability . These factors play a crucial role in determining the compound’s efficacy and safety in therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can localize to various cellular compartments, including the cytoplasm, mitochondria, and nucleus . Its localization is influenced by targeting signals and post-translational modifications, which direct it to specific organelles. Understanding the subcellular distribution of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.
特性
IUPAC Name |
4-(difluoromethyl)-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F2NO2S/c6-4(7)2-3(5(9)10)11-1-8-2/h1,4H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NORMLSCFTVVMDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(S1)C(=O)O)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201246441 | |
| Record name | 5-Thiazolecarboxylic acid, 4-(difluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201246441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2007917-53-3 | |
| Record name | 5-Thiazolecarboxylic acid, 4-(difluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2007917-53-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Thiazolecarboxylic acid, 4-(difluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201246441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(difluoromethyl)-1,3-thiazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


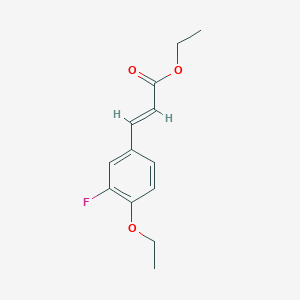

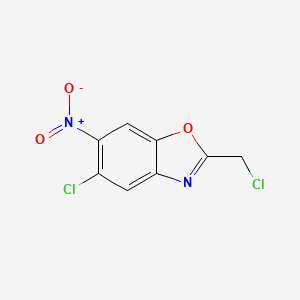
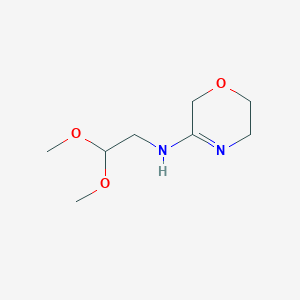
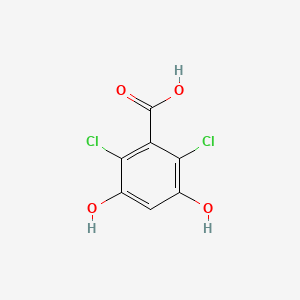
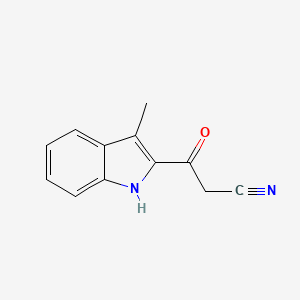
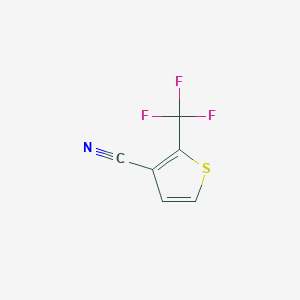
![Methyl 3-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]propanoate](/img/structure/B1435732.png)
![N-[(3-amino-5-fluorophenyl)methyl]-2,2,2-trifluoroacetamide](/img/structure/B1435733.png)

![(1-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-nitroethenyl)(methyl)amine](/img/structure/B1435736.png)
![1-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]piperazine hydrochloride](/img/structure/B1435737.png)
![(E)-1-[3-(Trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)but-3-en-1-one](/img/structure/B1435738.png)

